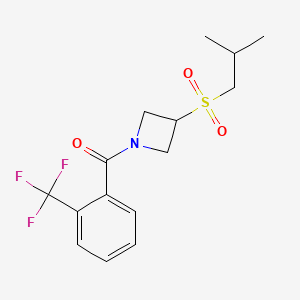
(3-(Isobutylsulfonyl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
- Azetidinone derivatives, including those with substitutions at the phenyl group, have been synthesized and characterized for various applications. These compounds often serve as key intermediates in the synthesis of more complex molecules with potential applications in materials science and as catalysts in organic synthesis (Yuko Kobayashi, Yoshio N. Ito, S. Terashima, 1989)(Kobayashi et al., 1989).
Catalytic Applications
- Certain azetidinone derivatives have been evaluated for their catalytic efficiency in asymmetric addition reactions, demonstrating significant potential as catalysts in organic synthesis to achieve high enantioselectivity (Mincan Wang, Qing-Jian Zhang, Wen‐Xian Zhao, Xiao-dan Wang, Xue Ding, Tao-Tao Jing, Mao‐Ping Song, 2008)(Wang et al., 2008).
Structural Investigations
- X-ray diffraction and NMR studies on azetidinone derivatives have contributed to the understanding of their structural properties, which is crucial for designing compounds with desired physical and chemical properties (P. Gluziński, E. Grochowski, J. Krajewski, K. Pupek, 1991)(Gluziński et al., 1991).
Liquid Crystal Properties
- Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, which share some structural similarities with the target compound, have been synthesized and found to display liquid crystal behaviors, indicating potential applications in the development of new liquid crystal materials (Haiying Zhao, Le Guo, Shufeng Chen, Z. Bian, 2013)(Zhao et al., 2013).
Antimicrobial Activity
- Some azetidinone derivatives have been synthesized and shown to possess antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012)(Kumar et al., 2012).
properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c1-10(2)9-23(21,22)11-7-19(8-11)14(20)12-5-3-4-6-13(12)15(16,17)18/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIZMFDWORFBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

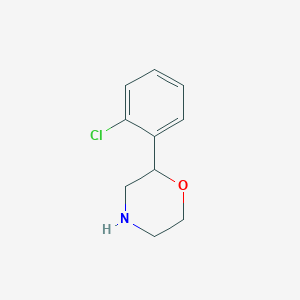
![[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2783563.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783567.png)
![N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2783568.png)
![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)

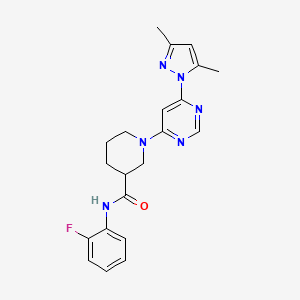

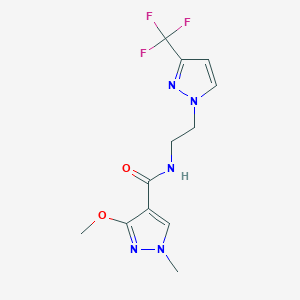
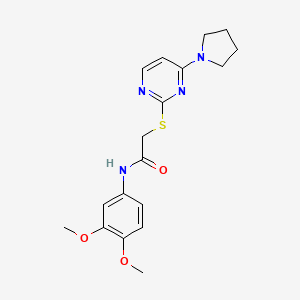
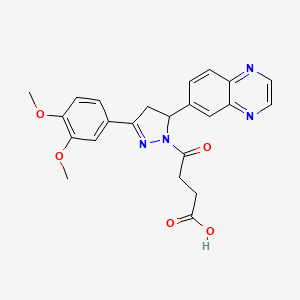
![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)